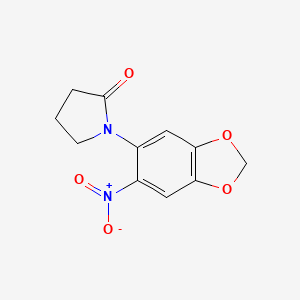

1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one” is a chemical compound with the molecular formula C9H9NO5 . It is a solid substance with a light yellow to orange color .

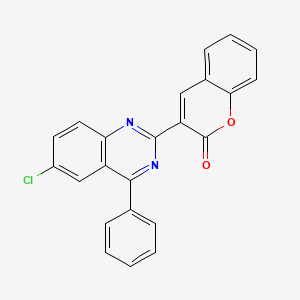

Molecular Structure Analysis

The molecular structure of “1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one” consists of a pyrrolidin-2-one group attached to a 1,3-benzodioxol-5-yl group which is further substituted with a nitro group at the 6-position .Physical And Chemical Properties Analysis

“1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one” is a solid substance with a light yellow to orange color . It has a molecular weight of 211.17 . The compound is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Anticancer Activity

A study by Hadiyal et al. (2020) describes a microwave-assisted procedure for synthesizing new compounds related to pyrrolidines, including 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one. This method is efficient for producing compounds with potential anticancer activity against various human cancer cell lines. This highlights the compound's relevance in developing novel anticancer drugs (Hadiyal et al., 2020).

Electrocatalytic Activity

Research by Yi et al. (2015) explores the electrocatalytic properties of pyrrolidine derivatives. They synthesized a polymer electrode with significant electrocatalytic activity for the oxidation of benzyl alcohol. This suggests potential applications of 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one in electrochemical reactions and catalysis (Yi et al., 2015).

Polar Cycloaddition Reactions

Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines, including the targeted compound, through polar [3+2] cycloaddition reactions. These reactions are important for producing various industrially and medically relevant heterocyclic compounds, indicating the compound's versatility in chemical synthesis (Żmigrodzka et al., 2022).

Coordinated Frameworks in Crystal Engineering

Zhong et al. (2008) discuss the use of pyridine derivatives in creating complex metal-organic coordination frameworks. Such frameworks have diverse applications in materials science, including the design of novel crystalline networks. This research underscores the potential utility of 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one in crystal engineering and design of new materials (Zhong et al., 2008).

Catalytic Asymmetric Reactions

Betancort and Barbas (2001) describe the use of pyrrolidine catalysts for direct asymmetric Michael reactions. This research indicates the potential role of the compound in catalyzing enantioselective synthetic reactions, which is crucial in pharmaceutical chemistry (Betancort & Barbas, 2001).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with monoaminergic systems, binding to the dopamine, serotonin, and norepinephrine transporters .

Mode of Action

Based on the behavior of structurally similar compounds, it may inhibit the reuptake of monoamine neurotransmitters, dopamine, serotonin, and norepinephrine . This inhibition could lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, potentially resulting in various physiological effects.

Biochemical Pathways

The inhibition of monoamine neurotransmitter reuptake could affect several downstream pathways, including those involved in mood regulation, reward, and cognition .

Result of Action

Compounds with similar structures have been reported to cause stimulant-related psychological and somatic effects .

Eigenschaften

IUPAC Name |

1-(6-nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5/c14-11-2-1-3-12(11)7-4-9-10(18-6-17-9)5-8(7)13(15)16/h4-5H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSNCZAYCGUOEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2984479.png)

![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)